BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 4-
lodobenzohydrazide: Chemical Properties and
Structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-lodobenzohydrazide

Cat. No.: B1296084

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and
structural features of 4-iodobenzohydrazide, a key building block in synthetic organic
chemistry and a molecule of interest in medicinal chemistry and drug development.

Core Chemical and Physical Properties

4-lodobenzohydrazide is a halogenated aromatic hydrazide. Its fundamental properties are
summarized below.
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Property Value Reference

CAS Registry Number 39115-95-2 [1]

Molecular Formula C7H7IN20 [11[2][3]

Molecular Weight 262.05 g/mol [1112][3]
White to off-white crystalline

Appearance [3]
powder

LogP (Octanol/Water) 1.55 [1]

SMILES NNC(=0)clccc(l)ecl [1112]
ZVFGHUJYTXEOSI-

InChlKey [1]

UHFFFAOYSA-N

Structural Elucidation

The molecular structure of 4-iodobenzohydrazide consists of a para-substituted iodophenyl
ring attached to a hydrazide moiety (-CONHNHz2).

Key Structural Features:

o Planarity: Studies on analogous benzohydrazide derivatives reveal that the hydrazide bridge
—(C=0)—(NH)—N=—1is nearly planar.[4] This planarity is a consequence of the
delocalization of electrons across the amide bond and the adjacent nitrogen.

o Conformation: The overall conformation of similar structures suggests that the phenyl ring
and the hydrazide group are largely coplanar, which can influence intermolecular interactions
such as hydrogen bonding and 1t—Tt stacking in the solid state.[4][5]

» Bond Characteristics: The C=0 and C-N bonds within the hydrazide group exhibit typical
double and single bond character, respectively.[4] The iodine atom, being a large and
polarizable halogen, significantly influences the electronic properties of the aromatic ring.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://stenutz.eu/chem/solv6.php?name=4-iodobenzohydrazide
https://stenutz.eu/chem/solv6.php?name=4-iodobenzohydrazide
https://buildingblock.bocsci.com/product/4-iodobenzhydrazide-cas-39115-95-2-315885.html
https://www.iodobenzene.ltd/products/iodobenzene/4-iodobenzohydrazide-cas-63658-65-7.html
https://stenutz.eu/chem/solv6.php?name=4-iodobenzohydrazide
https://buildingblock.bocsci.com/product/4-iodobenzhydrazide-cas-39115-95-2-315885.html
https://www.iodobenzene.ltd/products/iodobenzene/4-iodobenzohydrazide-cas-63658-65-7.html
https://www.iodobenzene.ltd/products/iodobenzene/4-iodobenzohydrazide-cas-63658-65-7.html
https://stenutz.eu/chem/solv6.php?name=4-iodobenzohydrazide
https://stenutz.eu/chem/solv6.php?name=4-iodobenzohydrazide
https://buildingblock.bocsci.com/product/4-iodobenzhydrazide-cas-39115-95-2-315885.html
https://stenutz.eu/chem/solv6.php?name=4-iodobenzohydrazide
https://www.benchchem.com/product/b1296084?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6690444/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6690444/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6038649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6690444/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Detailed experimental procedures are crucial for the synthesis and characterization of 4-
iodobenzohydrazide.

Synthesis of 4-lodobenzohydrazide

A common method for the synthesis of benzohydrazides involves the reaction of a
corresponding ester with hydrazine hydrate.

Materials:

Methyl 4-iodobenzoate

e Hydrazine hydrate (80% solution)

o Ethanol (absolute)

« Distilled water

o Reflux apparatus

o Beakers, flasks, and filtration equipment

Procedure:

o Dissolve methyl 4-iodobenzoate in absolute ethanol in a round-bottom flask.
e Add an excess of hydrazine hydrate to the solution.

e Heat the reaction mixture to reflux and maintain for 4-6 hours.

o Monitor the reaction progress using thin-layer chromatography (TLC).

o After completion, cool the reaction mixture to room temperature.

» Reduce the solvent volume under reduced pressure.

e Pour the concentrated solution into cold distilled water to precipitate the product.

o Collect the solid product by vacuum filtration and wash with cold water.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1296084?utm_src=pdf-body
https://www.benchchem.com/product/b1296084?utm_src=pdf-body
https://www.benchchem.com/product/b1296084?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to
obtain pure 4-iodobenzohydrazide.

e Dry the purified product under vacuum.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:
o Objective: To identify the characteristic functional groups in the molecule.
o Methodology: Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

o Expected Absorptions:

[e]

N-H stretching: Two bands in the region of 3200-3400 cm~1 corresponding to the -NH:
group.

[e]

C=0 stretching (Amide I): A strong absorption band around 1640-1680 cm~1.

o

N-H bending (Amide II): A band in the region of 1550-1620 cm1.

[¢]

Aromatic C=C stretching: Bands in the 1400-1600 cm~1 region.

[¢]

C-I stretching: A characteristic band in the fingerprint region, typically below 700 cm~1.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¢ Objective: To determine the proton and carbon framework of the molecule.

o Methodology: Dissolve the sample in a deuterated solvent (e.g., DMSO-ds or CDCIs) and
acquire *H and 3C NMR spectra on a high-field NMR spectrometer.

o Expected H NMR Signals (in DMSO-de):
o -NH:z: A broad singlet.

o -NH-: Asinglet.
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o Aromatic protons: Two doublets in the aromatic region (approximately 7.5-8.0 ppm),
characteristic of a 1,4-disubstituted benzene ring.

o Expected 13C NMR Signals:
o Carbonyl carbon (C=0): A signal in the downfield region (around 160-170 ppm).

o Aromatic carbons: Four signals corresponding to the six aromatic carbons, with the iodine-
bearing carbon being significantly shifted.

Mass Spectrometry (MS):
o Objective: To confirm the molecular weight and fragmentation pattern.

o Methodology: Analyze the sample using a high-resolution mass spectrometer (HRMS) with
an appropriate ionization technique (e.g., ESI or APCI).

o Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]*
or [M]* corresponding to the calculated exact mass of 4-iodobenzohydrazide (C7H7IN20).

Visualized Workflows
Synthesis Workflow
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Caption: A typical workflow for the synthesis of 4-iodobenzohydrazide.

Characterization Workflow
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Caption: A logical workflow for the structural characterization of 4-iodobenzohydrazide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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